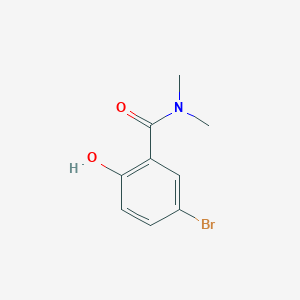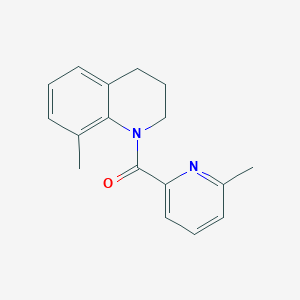
N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide, also known as CPP or CPP-115, is a small molecule drug that has gained attention in the scientific community for its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which plays a crucial role in the regulation of GABA neurotransmission in the brain.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 involves the inhibition of GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 increases the levels of GABA in the brain, which can have a calming effect and reduce anxiety and seizures. This mechanism of action also makes N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 a potential treatment for addiction, as GABA has been shown to play a role in the reward pathway in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 are primarily related to its ability to increase GABA levels in the brain. This can have a calming effect and reduce anxiety and seizures. N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 has also been shown to reduce drug-seeking behavior in animal models, suggesting its potential as a treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 for lab experiments is its high potency and selectivity for GABA-AT inhibition. This makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 is its relatively short half-life, which can make it difficult to maintain therapeutic levels in the body.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115. One area of interest is its potential as a treatment for addiction, as it has shown promising results in animal models. Another area of interest is its potential to treat anxiety and seizures, as it has been shown to increase GABA levels in the brain. Additionally, further research is needed to optimize the synthesis of N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 and improve its pharmacokinetic properties for clinical use.
Synthesemethoden
The synthesis of N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 involves the reaction of N-methylpiperidine-4-carboxylic acid with cyclopentylmagnesium bromide, followed by acylation with 2-methylpropanoyl chloride. The resulting compound is then treated with methylamine to yield N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115. The synthesis of N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 has been optimized to produce high yields and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can have a calming effect and reduce anxiety and seizures. N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide-115 has also been investigated for its potential to treat addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N-methyl-1-(2-methylpropanoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-12(2)15(19)18-10-8-13(9-11-18)16(20)17(3)14-6-4-5-7-14/h12-14H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVNBHZXOBVKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)C(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509786.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-methylcyclopropyl)methanone](/img/structure/B7509793.png)
![N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7509799.png)
![2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B7509804.png)
![N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7509811.png)




![N-[3-(oxolan-2-ylmethoxy)propyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7509862.png)

![cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7509873.png)